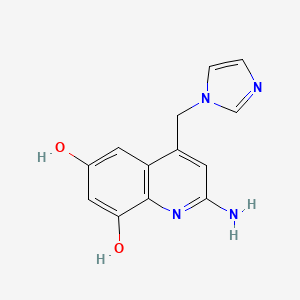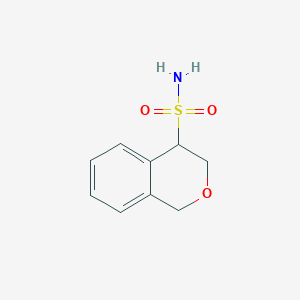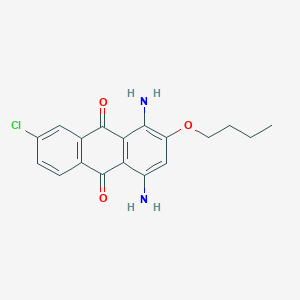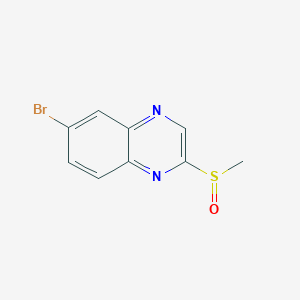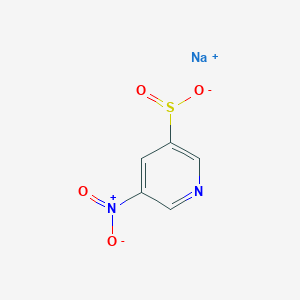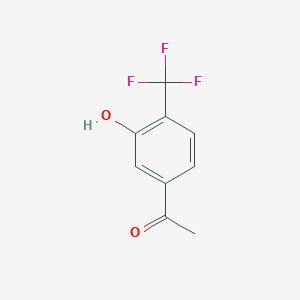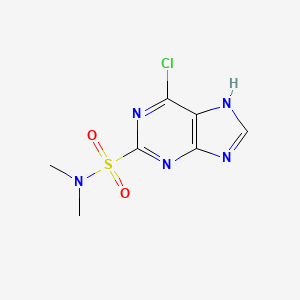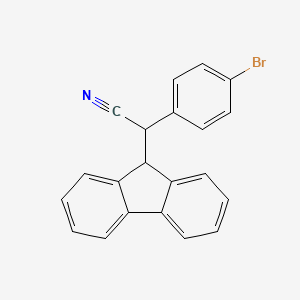
(4-Bromophenyl)(9h-fluoren-9-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)(9h-fluoren-9-yl)acetonitrile is an organic compound that features a bromophenyl group and a fluorenyl group attached to an acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(9h-fluoren-9-yl)acetonitrile can be achieved through a multi-step process involving the formation of the fluorenyl and bromophenyl intermediates, followed by their coupling with acetonitrile. One common method involves the use of Friedel-Crafts alkylation reactions, where the fluorenyl group is introduced via an intramolecular cyclization reaction catalyzed by trifluoromethanesulfonic acid (TfOH) in nitromethane at 80°C . The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) under suitable conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromophenyl)(9h-fluoren-9-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-Bromophenyl)(9h-fluoren-9-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biological processes and as a probe for investigating cellular mechanisms.
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)(9h-fluoren-9-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in electronic devices. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetonitrile: A simpler analog with similar reactivity but lacking the fluorenyl group.
9,9-Bis(4-hydroxyphenyl)fluorene: A related compound with hydroxyl groups that offer different chemical properties and applications.
Uniqueness
(4-Bromophenyl)(9h-fluoren-9-yl)acetonitrile is unique due to the presence of both bromophenyl and fluorenyl groups, which confer distinct electronic and steric properties. This combination enhances its utility in various applications, particularly in materials science and organic electronics.
Propriétés
Numéro CAS |
19656-52-1 |
|---|---|
Formule moléculaire |
C21H14BrN |
Poids moléculaire |
360.2 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-2-(9H-fluoren-9-yl)acetonitrile |
InChI |
InChI=1S/C21H14BrN/c22-15-11-9-14(10-12-15)20(13-23)21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-12,20-21H |
Clé InChI |
MXRNQAKNDOXLOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C#N)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


